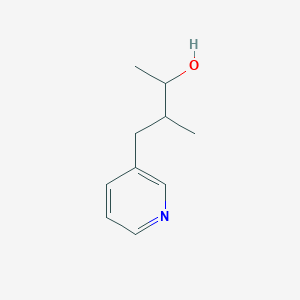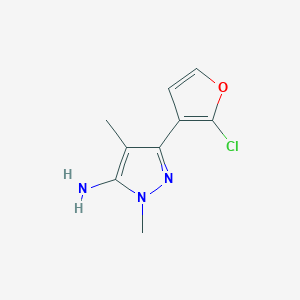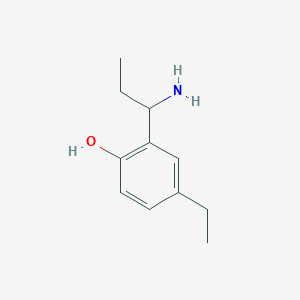![molecular formula C12H15N3 B13289971 N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 1 and an ethyl group at position 4, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by subsequent functionalization. For instance, the reaction of 1-methyl-4-bromo-pyrazole with aniline in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves the use of advanced catalytic systems and environmentally friendly procedures. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions have been employed to enhance the efficiency and yield of the synthesis . These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction can lead to the formation of reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-ethyl-4-chloropyrazole: Similar in structure but with a chlorine atom at position 4.
1-Methyl-1H-pyrazol-4-boronic acid: Contains a boronic acid group instead of an aniline moiety.
Uniqueness
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety enhances its potential for various applications, distinguishing it from other pyrazole derivatives .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3 |
InChI Key |
YVDAYJQAFFMKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


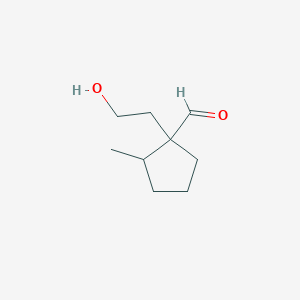
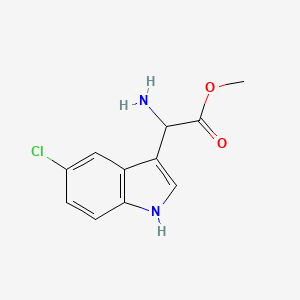
![5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13289902.png)
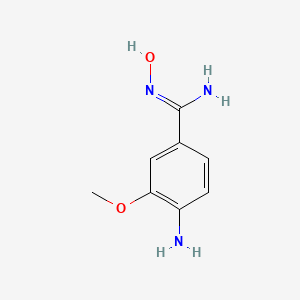
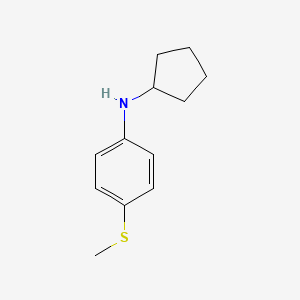

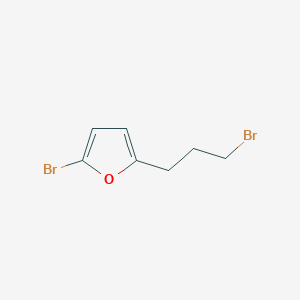

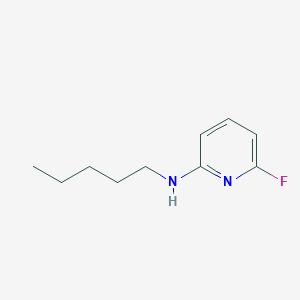
![2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13289963.png)
